![molecular formula C14H9N3O5S B14894253 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with a nitro group, a phenylsulfonyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the nitration of a suitable pyridine derivative to introduce the nitro group. This is followed by the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and finally, the carbaldehyde group is added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrrolo[2,3-b]pyridine compounds. These products can be further functionalized for specific applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins. The carbaldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. These interactions are mediated through pathways involving electron transfer and covalent modification of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
5-Nitro-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
The uniqueness of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its fused bicyclic structure, which provides a rigid and planar framework. This structural feature enhances its binding affinity to molecular targets and its stability under various reaction conditions. Additionally, the combination of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C14H9N3O5S |
|---|---|
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H9N3O5S/c18-9-12-11-6-7-16(14(11)15-8-13(12)17(19)20)23(21,22)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
MDQNPKWOYMUEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


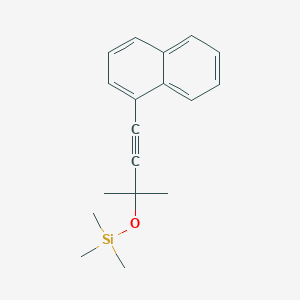

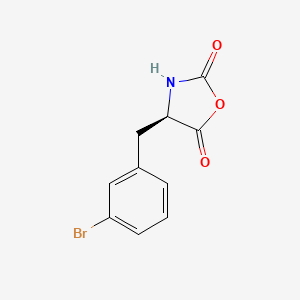
![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
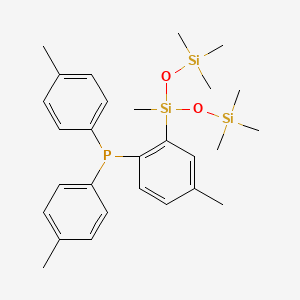
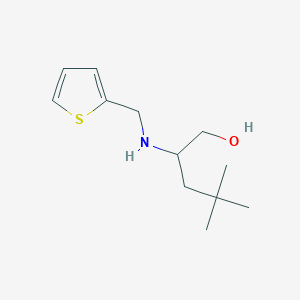
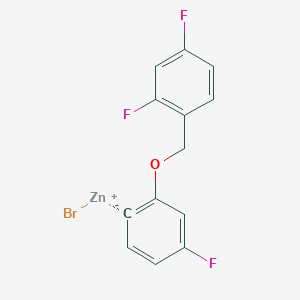
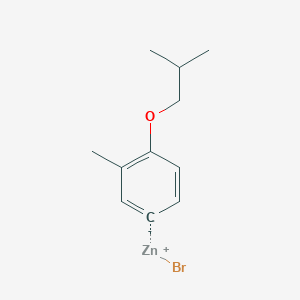
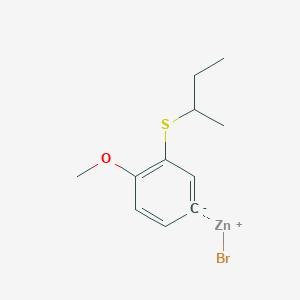

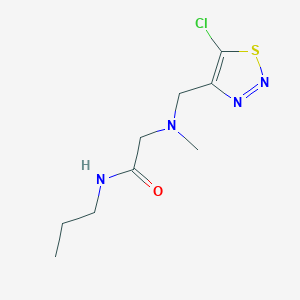

![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
